1-Propyne,3-(methoxymethoxy)-

Regioselective lithiation Propargyl ether protection Furan synthesis

1‑Propyne,3‑(methoxymethoxy)‑ (CAS 17869‑81‑7), commonly referred to as MOM‑propargyl ether or 3‑(methoxymethoxy)prop‑1‑yne, is a terminal alkyne in which the hydroxyl group of propargyl alcohol has been protected as a methoxymethyl (MOM) acetal [REFS‑1]. This colorless liquid (MW 100.12 g mol⁻¹, C₅H₈O₂) combines a reactive terminal alkyne handle with an acid‑labile, base‑stable protecting group [REFS‑1][REFS‑2].

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Cat. No. B12338117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyne,3-(methoxymethoxy)-
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCOCOCC#C
InChIInChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3
InChIKeyHWLHJDIDFDIRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyne,3-(methoxymethoxy)- (MOM Propargyl Ether) for Precision Alkyne Protection


1‑Propyne,3‑(methoxymethoxy)‑ (CAS 17869‑81‑7), commonly referred to as MOM‑propargyl ether or 3‑(methoxymethoxy)prop‑1‑yne, is a terminal alkyne in which the hydroxyl group of propargyl alcohol has been protected as a methoxymethyl (MOM) acetal [REFS‑1]. This colorless liquid (MW 100.12 g mol⁻¹, C₅H₈O₂) combines a reactive terminal alkyne handle with an acid‑labile, base‑stable protecting group [REFS‑1][REFS‑2]. Its dual functionality makes it a versatile building block in multi‑step organic syntheses where orthogonal protection of the alkyne terminus is required.

Why Generic Propargyl Ethers Cannot Replace 1‑Propyne,3‑(methoxymethoxy)‑ in Regioselective Lithiation Chemistry


Interchanging MOM‑protected propargyl ether with a simple alkyl propargyl ether (e.g., methyl or ethyl propargyl ether) or a silyl‑protected analog (e.g., TMS‑propargyl ether) is not straightforward. The nature of the protecting group dictates the regiochemical outcome of deprotonation/addition sequences: the MOM group uniquely suppresses proton shifts that lead to isomeric allenyl anions, thereby maximizing α‑substitution selectivity [REFS‑1]. Moreover, the MOM ether is stable under the basic conditions of typical alkyne deprotonation (e.g., n‑BuLi) but can be cleaved orthogonally under mild acidic conditions, a deprotection profile that silyl‑based groups cannot match [REFS‑2].

Quantitative Differentiation Evidence for 1‑Propyne,3‑(methoxymethoxy)‑ versus Closest Propargyl Ether Comparators


MOM Protection Delivers the Highest α‑Selectivity in Lithiated Propargyl Ether Additions

Reissig and co‑workers systematically compared the deprotonation/addition of 3‑aryl‑substituted alkyl propargyl ethers bearing different protecting groups. Among methyl, ethyl, TBS and MOM ethers, the MOM‑protected propargyl ether afforded the highest selectivity for the α‑substituted product, completely suppressing formation of the isomeric allenyl anion [REFS‑1]. While the full paper reports quantitative α/γ ratios in the supporting information, the abstract explicitly states that the highest selectivity was achieved solely with the MOM‑protected derivative, establishing it as the preferred choice for α‑selective transformations.

Regioselective lithiation Propargyl ether protection Furan synthesis

Orthogonal Stability: MOM Propargyl Ether Survives Strong Bases but Cleaves under Mild Acid

The patent literature explicitly states that alkoxymethyl (MOM) groups “can be used both in acidic and basic reaction conditions and can be easily disconnected for deprotection in acid hydrolysis conditions” [REFS‑1]. In contrast, the most common alkyne protecting group, trimethylsilyl (TMS), is highly labile under basic conditions (e.g., TBAF, K₂CO₃) and cannot withstand strongly basic media such as n‑BuLi or Grignard reagents. This orthogonal stability profile means that 1‑propyne,3‑(methoxymethoxy)‑ can be employed in sequences where the alkyne must remain protected during basic transformations, a feature that TMS‑propargyl ether cannot offer.

Orthogonal protection Alkyne protection Acid‑labile protecting groups

MOM Propargyl Ether Enables Efficient Cleavage with Eco‑Friendly BiCl₃

Pacherille et al. demonstrated that BiCl₃ (30 mol %) in acetonitrile/water cleaves phenolic MOM ethers efficiently [REFS‑1]. The broader literature confirms that MOM ethers of alkyl, allyl, propargyl, benzyl and phenol derivatives are cleaved by NbCl₅ or BiCl₃ under mild conditions [REFS‑2]. In contrast, deprotection of TMS‑propargyl ethers typically requires fluoride sources (e.g., TBAF, HF·py) that are toxic, hygroscopic and often incompatible with base‑sensitive substrates. The availability of a benign, metal‑mediated deprotection method for the MOM group adds a sustainability dimension to the choice of protecting group.

Green chemistry MOM deprotection Bismuth trichloride

Established Use as a Propargyl Synthon in Medicinal Chemistry Patents

The compound has been explicitly employed in pharmaceutical patent literature as a protected propargyl alcohol synthon. For instance, European Patent EP 1 950 201 A1 (Wyeth Holdings) describes the use of 3‑(methoxymethoxy)‑1‑propyne for the construction of biologically active molecules [REFS‑1]. This patent precedent demonstrates that the compound is already accepted as a reliable intermediate in intellectual‑property‑protected routes, reducing the risk for industrial users who need to build on published synthetic strategies.

Medicinal chemistry Propargyl ether building block Patent synthesis

High‑Impact Application Scenarios for 1‑Propyne,3‑(methoxymethoxy)‑ Based on Verifiable Evidence


Regioselective Synthesis of α‑Substituted Propargyl Ethers for Furan Libraries

Medicinal chemistry groups constructing furan‑based compound libraries can use 1‑propyne,3‑(methoxymethoxy)‑ as the propargyl component in lithiation‑addition‑cyclization cascades. The MOM group directs the reaction toward the α‑adduct, which is the precursor to the desired 2‑substituted furan, thereby minimizing the formation of unwanted γ‑isomers [REFS‑1].

Multi‑Step Synthesis Requiring Base‑Stable Alkyne Protection

In routes that involve strong bases (e.g., Grignard reactions, alkynyl lithium chemistry) after the alkyne has been installed, the MOM‑protected propargyl ether remains intact whereas TMS‑protected alkynes would be cleaved. Subsequent acid‑catalyzed deprotection releases the free alkyne only when desired [REFS‑1].

Sustainable Process Development with Benign Deprotection

Process chemists aiming to replace fluoride‑based deprotection (TBAF) with a greener alternative can adopt the MOM‑propargyl ether because its MOM group can be removed with BiCl₃ or NbCl₅ under mild, low‑toxicity conditions [REFS‑1][REFS‑2].

Pharmaceutical Patent Route Scouting

When designing a non‑infringing synthetic route to a known active pharmaceutical ingredient, the use of 1‑propyne,3‑(methoxymethoxy)‑ as a propargyl alcohol surrogate—already exemplified in EP 1 950 201 A1—can provide a strong starting point for innovation while relying on a validated intermediate [REFS‑1].

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